molecular formula C6H13NO2 B12426922 3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5

3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5

Cat. No.: B12426922
M. Wt: 136.20 g/mol
InChI Key: VKKVHMLNLRBECT-KKIITIRNSA-N
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Description

3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5 typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloropropene and glycerol as the primary starting materials.

    Reaction Conditions: The reaction is carried out in the presence of ethanol as a solvent and sodium hydroxide as a base.

    Deuteration: The incorporation of deuterium is achieved through the use of deuterated reagents or solvents during the reaction process.

Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5 undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5 involves its interaction with specific molecular targets and pathways. For example, in gene delivery applications, the compound forms complexes with nucleic acids, facilitating their transport into cells. The deuterium atoms in the compound can also influence its metabolic stability and interaction with biological molecules .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

136.20 g/mol

IUPAC Name

1,1,2,3,3-pentadeuterio-3-(prop-2-enylamino)propane-1,2-diol

InChI

InChI=1S/C6H13NO2/c1-2-3-7-4-6(9)5-8/h2,6-9H,1,3-5H2/i4D2,5D2,6D

InChI Key

VKKVHMLNLRBECT-KKIITIRNSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])O)O)NCC=C

Canonical SMILES

C=CCNCC(CO)O

Origin of Product

United States

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